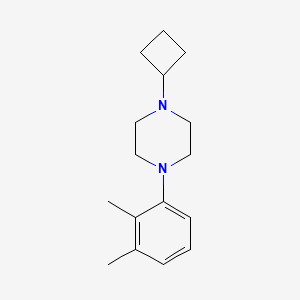
1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a cyclobutyl group and a 2,3-dimethylphenyl group attached to the piperazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.
Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process includes an aza-Michael addition step, which is crucial for the formation of the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale batch or continuous flow processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial-scale production of piperazine compounds .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine ring or the aromatic ring .
Scientific Research Applications
1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can act as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the molecule. It can also serve as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Similar in structure but lacks the cyclobutyl group.
1-(2,3-Dimethylphenyl)piperazine: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
1-Cyclobutyl-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the cyclobutyl group and the 2,3-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-cyclobutyl-4-(2,3-dimethylphenyl)piperazine |
InChI |
InChI=1S/C16H24N2/c1-13-5-3-8-16(14(13)2)18-11-9-17(10-12-18)15-6-4-7-15/h3,5,8,15H,4,6-7,9-12H2,1-2H3 |
InChI Key |
SLGFSXGXNLUGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















